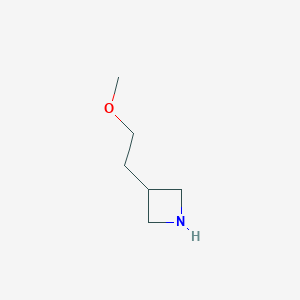

3-(2-Methoxyethyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-3-2-6-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMHSYVPSYTPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942400-29-5 | |

| Record name | 3-(2-methoxyethyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Azetidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 3-(2-Methoxyethyl)azetidine: Properties, Synthesis, and Applications

Azetidines, four-membered saturated nitrogen-containing heterocycles, have become increasingly important motifs in medicinal chemistry and drug discovery.[1][2] Their significance stems from a unique combination of physicochemical and pharmacokinetic properties. The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, makes it more stable and easier to handle than the highly reactive three-membered aziridine ring, yet reactive enough to participate in unique chemical transformations.[3][4]

This strained ring system imparts a desirable three-dimensional character to molecules, which can lead to improved pharmacological properties.[1] The inclusion of an azetidine moiety can enhance aqueous solubility, metabolic stability, and receptor selectivity, while also providing novel exit vectors for further chemical modification.[5] Consequently, azetidines are found in several FDA-approved drugs, including the antihypertensive medication azelnidipine and the kinase inhibitor cobimetinib, highlighting their value in creating next-generation therapeutics.[1]

This guide focuses on a specific, functionalized member of this class: This compound . As a bifunctional building block, it combines the desirable properties of the azetidine core with a flexible methoxyethyl side chain, offering a valuable tool for researchers and scientists in the development of novel chemical entities.

Core Physicochemical Properties

This compound is a liquid at room temperature and possesses the fundamental properties outlined in the table below.[6] These characteristics are essential for its use in chemical synthesis, dictating appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 942400-29-5 | [6][7][8] |

| Molecular Formula | C₆H₁₃NO | [6][8] |

| Molecular Weight | 115.18 g/mol | [6] |

| Physical Form | Liquid | [6] |

| Purity | Typically ≥96% | [6] |

| Synonym(s) | 2-(3-Azetidinyl)ethyl methyl ether | [6] |

| InChI Key | LVMHSYVPSYTPQK-UHFFFAOYSA-N | [6] |

| SMILES | COCCC1CNC1 | [7][9] |

Synthesis of 3-Substituted Azetidines: An Overview

A prevalent strategy involves the cyclization of a linear precursor containing the necessary carbon and nitrogen atoms. A common approach begins with a suitable 1,3-propanediol derivative which is converted into a species with good leaving groups, such as a bis-triflate, allowing for intramolecular cyclization upon reaction with a primary amine.

Another powerful method is the aza-Michael addition. For example, the reaction of an N-Boc protected azetidin-3-one can be used to generate an α,β-unsaturated ester intermediate. Subsequent conjugate addition of a nucleophile can install a substituent at the 3-position.[11]

Furthermore, rearrangements of other heterocyclic systems, such as the ring expansion of aziridines, can provide a pathway to azetidine cores.[12][13] This transformation can be promoted by treatment with reagents like sodium borohydride in an alcohol solvent.[13]

Below is a generalized workflow illustrating a conceptual synthetic pathway to 3-substituted azetidines.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for this compound are not extensively documented, its value lies in its role as a versatile building block for creating more complex molecules. The azetidine core is a "privileged scaffold," meaning it is a structural framework that is often found in biologically active compounds. [5] Drug development professionals utilize building blocks like this to:

-

Introduce 3D-character: Moving away from flat, aromatic structures can improve a drug candidate's properties. The sp³-rich azetidine ring provides this desirable geometry. [1]* Modulate Physicochemical Properties: The introduction of the azetidine and the methoxyethyl group can be used to fine-tune a molecule's solubility, lipophilicity (logP), and metabolic stability.

-

Explore New Chemical Space: By incorporating less common scaffolds like azetidines, researchers can generate novel compound libraries for high-throughput screening, potentially identifying hits for new biological targets. [2][14] The combination of the reactive nitrogen handle and the ether-containing side chain in this compound allows for diverse derivatization, making it an attractive starting point for the synthesis of libraries of compounds aimed at various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. [1][14]

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care, following standard laboratory safety protocols.

Hazard Identification: The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed. [6][15]* H315: Causes skin irritation. [6][15]* H319: Causes serious eye irritation. [6][15]* H335: May cause respiratory irritation. [6][15] The corresponding GHS pictogram is the exclamation mark (GHS07), indicating that it is a harmful irritant. [6] Handling and Personal Protective Equipment (PPE):

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [15]* Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. [15][16]* Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water. [16] Storage:

-

Store in a tightly closed container in a cool, dry place. [16]* The recommended storage temperature is 4°C, and it should be protected from light. [6]

Conclusion

This compound represents a valuable and versatile building block for chemical synthesis and drug discovery. Its unique structure, combining the strained azetidine ring with a flexible ether side chain, provides a platform for creating novel molecules with desirable three-dimensional characteristics. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory. As the demand for sp³-rich, novel scaffolds continues to grow in medicinal chemistry, the importance of functionalized azetidines like this compound is poised to increase, paving the way for the next generation of innovative therapeutics.

References

-

This compound | 942400-29-5 - Sigma-Aldrich.

-

Buy 3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride | 2901102-00-7 - Smolecule.

-

942400-29-5|this compound|BLD Pharm.

-

This compound - LabSolu.

-

(PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism - ResearchGate.

-

Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism - PubMed.

-

SAFETY DATA SHEET - Acros Organics.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central.

-

Safety Data Sheet - MedchemExpress.com.

-

SAFETY DATA SHEET - TCI Chemicals.

-

tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97% | CAS: 1782647-44-2 - AChemBlock.

-

3-(2-Methylpropoxy)azetidine | C7H15NO | CID 53404026 - PubChem - NIH.

-

Azetidine, 3-(m-methoxyphenyl)-3-pentyl-1-phenethyl- | C23H31NO | CID 39472 - PubChem.

-

Azetidine - Apollo Scientific.

-

This compound (C6H13NO) - PubChemLite.

-

3-methoxy-3-(2-methoxyethyl)azetidine hydrochloride (C7H15NO2) - PubChemLite.

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.

-

An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv.

-

Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals.

-

Reactions of Azetidines - Ambeed.com.

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.

-

Azetidine synthesis - Organic Chemistry Portal.

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - Heterocycles.

-

(+)-1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene kanata purity - Sigma-Aldrich.

-

Chemical Properties of Azetidine (CAS 503-29-7) - Cheméo.

-

Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks.

-

Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - NIH.

-

Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate.

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 942400-29-5 [sigmaaldrich.com]

- 7. 942400-29-5|this compound|BLD Pharm [bldpharm.com]

- 8. labsolu.ca [labsolu.ca]

- 9. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. technologynetworks.com [technologynetworks.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-(2-Methoxyethyl)azetidine: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methoxyethyl)azetidine (CAS No. 942400-29-5), a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into the strategic value of the azetidine scaffold, explore plausible synthetic strategies for this specific molecule, and discuss its potential applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted azetidines in their research endeavors.

The Strategic Imperative of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug design.[1] Its growing prevalence in approved drugs and clinical candidates can be attributed to the unique combination of physicochemical and pharmacokinetic properties it imparts to a molecule.[1][2]

The inherent ring strain of the azetidine moiety confers a degree of conformational rigidity, which can pre-organize appended pharmacophoric groups into a bioactive conformation, thereby enhancing potency and selectivity for the target protein.[3] Furthermore, the introduction of this small, polar heterocycle can lead to improved aqueous solubility and reduced lipophilicity, key attributes for optimizing drug metabolism and pharmacokinetic (DMPK) profiles.[3] The three-dimensional nature of the azetidine ring also allows for the exploration of novel chemical space, providing exit vectors that can be functionalized to fine-tune a compound's biological activity and properties.[3]

Several FDA-approved drugs, such as baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), feature an azetidine motif, underscoring its role in achieving enhanced metabolic stability and receptor selectivity.[1]

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of a building block is crucial for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 942400-29-5 | |

| Molecular Formula | C₆H₁₃NO | [4] |

| Molecular Weight | 115.17 g/mol | [4] |

| Appearance | Liquid | |

| InChI Key | LVMHSYVPSYTPQK-UHFFFAOYSA-N | |

| SMILES | COCCC1CNC1 | [4] |

| Predicted XlogP | 0.0 | [4] |

Synthesis of this compound: A Proposed Methodological Approach

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the cyclization of a suitably functionalized 1,3-aminopropanol derivative. The key disconnection would be the formation of the C-N bond of the azetidine ring.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

"3-(2-Methoxyethyl)azetidine" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Methoxyethyl)azetidine

Introduction

This compound is a substituted saturated heterocyclic amine of interest in medicinal chemistry and drug development. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in the design of novel therapeutic agents due to its ability to impart unique conformational constraints and physicochemical properties to a molecule. The methoxyethyl substituent at the 3-position further modifies its polarity, hydrogen bonding capacity, and metabolic stability. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of analogous compounds and fundamental spectroscopic principles.

Molecular Structure

The structure of this compound is depicted below. The numbering convention used throughout this guide will follow standard IUPAC nomenclature.

Figure 2. Predicted major fragmentation pathways for this compound.

Interpretation:

-

Loss of a Methyl Radical: Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 100.

-

Loss of a Methoxy Radical: Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH₃), giving a fragment at m/z 84.

-

Loss of the Methoxyethyl Side Chain: Cleavage of the bond between the azetidine ring and the side chain would lead to the loss of a methoxyethyl radical (•CH₂CH₂OCH₃), resulting in a fragment ion corresponding to the azetidin-3-yl cation at m/z 70.

-

Ring Opening: The azetidine ring can undergo fragmentation, leading to various smaller fragment ions. A common fragmentation for cyclic amines is the alpha-cleavage, which in this case could also lead to a fragment at m/z 70.

References

"3-(2-Methoxyethyl)azetidine" solubility and stability profile

An In-depth Technical Guide to the Solubility and Stability Profile of 3-(2-Methoxyethyl)azetidine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction: Contextualizing this compound

Azetidines, as strained four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in medicinal chemistry.[1] Their unique three-dimensional structure, sp³-rich character, and ability to improve key pharmacokinetic properties such as metabolic stability and solubility have established them as valuable building blocks in modern drug discovery.[1][2] this compound (CAS 942400-29-5) is a functionalized azetidine that offers medicinal chemists a versatile scaffold for building more complex molecules.

Understanding the fundamental physicochemical properties of such a building block is not merely an academic exercise; it is a critical prerequisite for its successful application. The solubility profile dictates how the compound can be handled, formulated, and tested in biological assays, while its stability profile determines appropriate storage conditions, potential incompatibilities, and degradation pathways that could impact safety and efficacy.

This guide provides a comprehensive technical overview of the predicted solubility and stability characteristics of this compound. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from analogous structures and established chemical principles to provide a robust predictive framework. Furthermore, it details authoritative, field-proven protocols for empirically determining these critical parameters, empowering researchers to validate and expand upon this foundational knowledge.

Predicted Physicochemical & Molecular Profile

The molecular structure of this compound—featuring a basic azetidine nitrogen, a flexible ether side chain, and a low molecular weight—governs its behavior in various environments. The properties summarized below form the basis for predicting its solubility and stability.

| Property | Value / Prediction | Implication on Solubility & Stability |

| Molecular Formula | C₆H₁₃NO | Low molecular weight generally favors solubility. |

| Molecular Weight | 115.18 g/mol [3] | Facilitates diffusion and dissolution. |

| Structure | Azetidine ring with a 2-methoxyethyl substituent at the 3-position. | The secondary amine is a key basic center (pKa determinant) and a hydrogen bond donor/acceptor. The ether group adds polarity and is a hydrogen bond acceptor. |

| Predicted pKa | ~9.5 - 10.5 (for the conjugate acid) | The azetidine nitrogen will be protonated and positively charged at physiological pH and in acidic media, strongly enhancing aqueous solubility. |

| Predicted XLogP3-AA | ~0.3 - 0.8 | A low LogP value suggests a preference for hydrophilic environments, indicating good potential for aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~21.3 Ų[4] | This value is low, generally associated with good cell permeability, but the polarity from the N-H and ether oxygen still supports interaction with polar solvents. |

Solubility Profile: A Predictive & Practical Assessment

Solubility is a cornerstone of drug development, influencing everything from assay reliability to bioavailability.[5] The kinetic solubility (from a DMSO stock) is often used in high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation.[6]

Theoretical Solubility Considerations

Based on its structure, this compound is predicted to be:

-

Highly Soluble in Acidic Aqueous Buffers: Due to the basicity of the azetidine nitrogen, the molecule will readily form a protonated, highly polar salt in acidic conditions (pH < 8).

-

Soluble in Polar Protic Solvents: Solvents like water, ethanol, and methanol can engage in hydrogen bonding with both the N-H group and the ether oxygen, facilitating dissolution.

-

Soluble in Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent solvents for a wide range of drug-like molecules and should readily dissolve this compound.

-

Moderately to Poorly Soluble in Non-polar Solvents: Solubility in solvents like hexanes or toluene is expected to be limited due to the molecule's overall polarity.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol, adapted from established guidelines, is considered the gold standard for determining thermodynamic solubility.[7][8] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of clear glass vials, each containing a precisely known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol). The amount of excess solid should be enough to maintain a saturated solution but not so much that it alters the solvent properties.[8]

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 4, 8, 24, and 48 hours) is essential to determine when the concentration plateaus. For many compounds, 24 to 48 hours is adequate.[6][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the samples at high speed or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high results.

-

Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method.

-

Analysis: Quantify the concentration of the dissolved compound using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9] A calibration curve must be generated using standards of known concentration to ensure accuracy.

-

Verification: After the experiment, the pH of the aqueous suspensions should be measured to ensure the compound itself did not alter the buffer's pH.[8]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Thermodynamic Solubility Measurement.

Stability Profile: Uncovering Potential Liabilities

The chemical stability of a drug candidate is paramount, directly affecting its shelf-life, formulation, and safety.[10][11] Forced degradation (or stress testing) is a systematic process designed to accelerate degradation, thereby identifying likely degradation products and establishing the intrinsic stability of the molecule, as mandated by ICH guidelines (Q1A).[12][13]

Theoretical Stability Considerations

The structure of this compound presents two primary areas of potential instability:

-

The Azetidine Ring: Four-membered rings possess significant ring strain (~25.4 kcal/mol), making them more susceptible to ring-opening reactions than their five- or six-membered counterparts.[14] This reactivity is often triggered under acidic conditions. Protonation of the azetidine nitrogen can activate the C-N bonds toward nucleophilic attack, leading to ring cleavage.[15] Studies on N-substituted azetidines have confirmed that decomposition is significantly more rapid at low pH.[15]

-

The Methoxyethyl Side Chain: Ether linkages are generally stable but can be susceptible to oxidative degradation, particularly in the presence of radical initiators or strong oxidizing agents.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to develop and validate a stability-indicating analytical method—one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradants.[11][16] The goal is to achieve modest degradation, typically in the range of 5-20%, to ensure that the degradation pathways are relevant and not overly aggressive.[12]

General Procedure: A stock solution of this compound (e.g., at 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile:water 50:50). This solution is then subjected to the following stress conditions in parallel. A control sample, protected from stress conditions, is stored at a controlled cold temperature.[3]

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60-80 °C for a predetermined time (e.g., 2, 8, 24 hours). The primary expected degradation would be acid-catalyzed ring opening.[15]

-

Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and heat under the same conditions. The azetidine ring is generally more stable to base than acid, but degradation should still be assessed.

-

Oxidation: Mix with an equal volume of 3% hydrogen peroxide (H₂O₂) and keep at room temperature. This will test the stability of the ether linkage and the amine.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80 °C) in a neutral solution.

-

Photostability: Expose the stock solution to a controlled light source as specified by ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11][13] A parallel control sample should be wrapped in aluminum foil to shield it from light.

Analytical Methodology (Stability-Indicating HPLC):

-

Sample Analysis: At each time point, withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before injection.

-

Chromatography: Analyze all samples using a high-resolution reversed-phase HPLC method (RP-HPLC), which is the workhorse for stability studies.[17][18] A gradient method is typically required to separate the parent compound from more polar or less polar degradants.[9]

-

Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies peaks but also provides UV spectra, which can be used for peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.

-

Mass Balance: The total response of the parent peak and all degradation product peaks should be calculated. A good mass balance (e.g., 95-105%) indicates that all major degradants have been detected.

Workflow for a Forced Degradation Study

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. This compound | 942400-29-5 [sigmaaldrich.com]

- 4. 3-(2-Methylpropoxy)azetidine | C7H15NO | CID 53404026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Forced Degradation Testing | SGS Denmark [sgs.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijtsrd.com [ijtsrd.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

3-(2-Methoxyethyl)azetidine: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of 3-(2-Methoxyethyl)azetidine, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a comprehensive synthesis of its chemical properties, safety protocols, reactivity, and applications, grounded in authoritative sources.

Introduction: The Emerging Role of a Strained Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become vital motifs in drug discovery.[1][2] Their unique structural features, including high ring strain (approximately 25.4 kcal/mol), a pronounced sp³-rich character, and conformational rigidity, confer advantageous pharmacokinetic properties such as improved solubility and metabolic stability.[1][3] this compound (CAS No. 942400-29-5) is a prominent example, offering a versatile scaffold for creating novel chemical entities. The methoxyethyl side chain can further enhance solubility and provides a potential point for metabolic activity or hydrogen bonding, making it a valuable building block for exploring new chemical space in the pursuit of innovative therapeutics.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a research setting.

| Property | Value | Source |

| CAS Number | 942400-29-5 | [6] |

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.18 g/mol | |

| Appearance | Liquid | |

| Purity | ≥96% | |

| InChI Key | LVMHSYVPSYTPQK-UHFFFAOYSA-N | |

| SMILES | COCCC1CNC1 | [7] |

Hazard Identification and Toxicology

Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Harmful)

-

Signal Word: Warning[6]

-

Hazard Statements:

Safe Handling, Storage, and Emergency Protocols

The causality behind these protocols is to minimize exposure and mitigate risks associated with the compound's hazardous properties.

Personal Protective Equipment (PPE) and Engineering Controls

A self-validating system of protection involves both equipment and environment. Always work within a certified chemical fume hood to control vapor inhalation.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.

-

Respiratory Protection: If working outside a fume hood or in case of a spill, use a NIOSH-approved respirator with an appropriate cartridge.

Caption: Required PPE and engineering controls for safe handling.

Storage and Stability

-

Storage Conditions: Store at 4°C, protected from light. Keep the container tightly closed in a dry, cool, and well-ventilated place.[10]

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[10]

First Aid and Emergency Procedures

-

If Inhaled: Move the person to fresh air. Seek medical attention if you feel unwell.

-

In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

-

If Swallowed: Rinse mouth and seek immediate medical attention.[6] Do not induce vomiting.[10]

Reactivity and Synthetic Applications

The strained four-membered ring of azetidines makes them valuable synthetic intermediates.[11][12] This ring system is more stable than the highly reactive aziridine ring but can still undergo ring-opening reactions, making it a versatile scaffold.[3]

This compound is primarily used as a building block in substitution reactions. The secondary amine of the azetidine ring is a nucleophile that can be functionalized via alkylation, acylation, or arylation to introduce the scaffold into a larger molecule.

Representative Synthetic Protocol: N-Arylation

This protocol describes a typical palladium-catalyzed Buchwald-Hartwig amination, a common method for forming C-N bonds.

Step 1: Reaction Setup

-

To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

Step 2: Solvent Addition

-

Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) to the flask.

Step 3: Reaction

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

Step 4: Workup

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

Step 5: Purification

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-arylated azetidine.

Caption: General scheme for N-arylation of this compound.

Applications in Drug Discovery and Development

The azetidine motif is present in several FDA-approved drugs, including baricitinib and cobimetinib, where it enhances metabolic stability and receptor selectivity.[1] Substituted azetidines are actively explored for a wide range of therapeutic targets.

-

Central Nervous System (CNS) Agents: Azetidine derivatives have been synthesized and evaluated as potential antidepressants and triple reuptake inhibitors (TRIs).[5][13] The scaffold can modulate the physicochemical properties required for blood-brain barrier penetration.

-

Antibacterial Agents: The azetidine ring, when combined with other pharmacophores like quinolones, has yielded compounds with potent antibacterial activity.[2]

-

Bioisosteric Replacement: The unique geometry of the azetidine ring allows it to serve as a bioisostere for other common saturated heterocycles, offering a strategy to navigate existing patent landscapes and improve drug-like properties.[14]

The incorporation of this compound into drug candidates leverages its ability to confer favorable properties, making it a building block of high interest for pharmaceutical research and development.[4][15]

References

- A Comparative Guide to the Toxicological Profile of 2-(3-Chlorophenyl)azetidine and Other Azetidine Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmKEnyTpeh3UHwFct1FpUcDk6QNwGjQSpauPC8_j_SwHxQmOuPaE6u6MnSsxIyd3aOHlaq1QJjWydHZ_qGj83GljzSEUIcXPz3D5MTo_3n0lZYB82Gzcx05zXInXsGzfKKtRHxO3mdDFs1-pK5I3cpPJHfJ3tmS7PvT3W7rkIj4zAZ1UfaAD7nmxlKiLETdlNMLJXLqpFiOqWObv1O2A-aNJlVIIp5ve2cbPhIKzkixM2Assl-1F_s7bp_byB0a6Zk4BS-uChZ_MHBkJM=]

- This compound | 942400-29-5. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtZt2C8BfYkrHruOSH95HOypICuJVT4kxAVSNHx_7EnOxhB-w_883QuLQ0y1Zp6jSAYhFBA1ICHo254t9HGMpuKwKAJYHZsFSbrpqZvwZbMO2FyhDbmMRK2f7tRzy1UWi3g2tGPCUcFFIyFdIWs1NXSBgAKv2THZOW7xGTZ5MkOQ6XWKtwW6Yl7MHSjqL21W8aMPlQ7ETHjs_KrA==]

- Safety Data Sheet - this compound. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzu8_mDWhM_s_67tTcTZ0LEVZRHkaLLSeX7cfWKgAj1kqK5RwCPwrplbMm8HmjRsDWU9a0V2oFogZZMvAwdLLXDcQRlmHJXy4AUcz6UqAS9oasDzqLCYbMrfsnZXnkYGDc3NMu5olsz1tT4_MdQHEVoVlsMoWyLgltmg==]

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpgMQEb_vqMdbPDm38nHy0QSqCzyU6hQ90uYFvvWhblP1jVQmWm6PSBP6uD-PEeOErgchFN9ukFyf-UQzcUzd-R-WsFXPfZTiW9RllXxQw_keGZSELaEC4FO7Nw0Afg9V_3X0=]

- Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdZxso9Xav-ncjuclmCITiWWszpuo6FL49dUMzPgC5qzqqQhoH6r75V1qaf4IHW572VuIumxFRY_tWrKgmtQS1RNDzVPRvSucN9cwyvQLllFd1RyRpC8y7Uc3lxnZhlsjBKzGN_QUS6XMDrESgzdYrk_elQu-u_gQyrS0xER_IlWgw5X9v907hN7-gyVvKhslEsRAjnPc8iN5L09MvWg_dDGHYd6KEHDWdpgO__wO1SmNfZ3mmUbFDxl-DeLlJbLw2mh2-pWX-0FTZByEANgFj9DhEqi-jzO5_Xe2_SYwgy-KlJGAQoAq1em8QBGfRcWVKOZXElA==]

- Azetidine - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVPvlZnEZTJyxsTAWAYe2xKPo6OIRMwZg32-Q1aaHBYyYLhYAdeiTvdKzMQtylAbPTSZeByWu5JfE5z-vDHzr_BCf_AUljA4ayjwhUOtMZ8nmiWVv_HyF-S6A-iqYTverjPA==]

- SAFETY DATA SHEET - Azetidine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDezmyLpmkPzRoJ3qSEffny23cy6amspdeI-tN8509FCxEsyVBIix9Ziozxa6CpYbcpY2GHLWEEH9s90V8gPXGor6LObDfSm1uV9Xy9it0Pz5_jknrSu1xpqtom7kTzsLXB2otHznx3AarVCdjvIlrXTaA898NqnD53ucDubdwOB4qvdFCaQhFqbpQC0QoBWmj-nL_0FpJYUv5EqqXkEHlusSBFIz0E0ElQREsg5oAPVQDeyfS_tJ_LFKPi3xQ1KXzTgvdFO2bWOSrBHNH6-Yiw9c=]

- 3-(2-Methylpropoxy)azetidine | C7H15NO | CID 53404026. PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTCmHXBbpums519ifsVPbQsaOeFdKa1LK3GUEWfQ60qtGzkRpDs6LPsuF_Hvs-qAAU--ZhP4yMIB_-FXjKYvRTe4DXl8s-fvXIRRNpL2nPnHX39fqkn60nheKUo8rvW7LfLhpdy4HFOeHINBrrw7RSY7AWQGMV79qxMZ7MIh_QMNY=]

- Azetidine derivatives of tricyclic antidepressant agents. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRgyNahehwW7OCjIngTW1XbwCNmtBlNHZPFn7xbsKsxK8lKNADLpm54GsvD5RREUUR4VmQanjV_qup1yvqyD-vFq4n3U9wsvKh9tN4xUAUIZAkTiu8297ClqleKqt6a6mG0A==]

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElISHYcR1dJwSU0xhwATATzC_W1yAt3PokbdX3jQK2vvOpkHSLhyh2fuZKasT-mQff7qPz51vuoMPUfP1ZWuDE2X8oUrg-0IGZJOFf39tbftV3u781th7OEowkPD35r5ypGXNaz25cKpWAaUXGDePgmxJG4I9FvPwOKfN6Oh4egIZXIOihp2xZ1SOFK98GdXRpCBlzQyFbFag9On8AvPdbGbG156suaYKTf2hp_cKC44MAC1AZCGVzljv8PqFj08dNJZ0tifzChMSD3CjTmzd21gAZIh4QlJ4UQA2aiUX9xLqocQ==]

- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjIhkpoltyDp-dzyJuuO3OCKTd1q9x6-tnB2IgzJJobUB55sf3rBc6M4LC75opcIpuiuGyNBjp3e0QzlvZbVcAPbZFXiFuzE8LUyyrWzr2Qbgyy3rZoVzq_e_H17fxaPU6q2-w]

- Substituted Azetidines in Drug Discovery. Life Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpqGWVLy9N0F20U7k_ISB6jnEy6_Ruhpz33BGihPP10zQ7-SgSJGqDQyerpCSsC9CojiRUHTOKzB3H1ooI9BwjxFPgHWvIsdHsFi9iXou0Kdv1hqH61LObK1kILqS1KAnD-ouOattAM2EvGMVS8w83kuL7PQCN0N4GIp3Y7PAawGTK1YRZLF-Ba_nEIkerC7op8klfoz0=]

- Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg1CAjM2jSEy2yNCBgzJcrDcEWWWsCzNcIs2_iqmuGAJw1bR7jPBNk_KJGJXOJw7YUgUtoNExrY3Is6hxhDd5zoSEs_YMbs2LfK6NyXyp_jZWRCGB2swm6HP0yex-42_4nQfAShs62er9ktvOfu-3clgQYd6tw9IP4SpWT-9wPt0L_YKrBcVgmW50sfSToH81jMCXyjXTDb_k5uRMmilWdy0ke8UX3YT7V_N02of0yeE3-oBQigPAA]

- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpaz4rO918HddKOP6_Emwbma2eOeyZ6tmRzV4e4WJ3jZwhHujkZ5a9Z3iz0Uh_da08Y5nCAjRGOyjccYXmqNhoHggCQfmMXPhLncspNbq0C4nEUB3dBZmAh6Nj6kFkcmhAldXKWqud8EyfSPq0q9CixgkPfn6a2tg1MRH0epCgMpN-qpsOn9Q8KCKandGW]

- Azetidine synthesis. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsfqlwNCpJYZdqtG7KSANvAo2KKXP3dKjQnADVqKSlf04XiOuusp34D-CzwXBGJp8x47PKoTRdQtazXDtb-RMlNjbPKULtAXP6aadBwGao1xcLtEa8jXBRVE6cQ8CW3X-lNkwesQJnbwW94Nfc-eTrhbUwoQF9DrzFDjInHUsZf3BT1A==]

- Chemical Properties of Azetidine (CAS 503-29-7). Cheméo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPGLxVJrBvUTKBYgTqWvZkjnoxNiT1N8vvzYE2liwJQBjeVgleroKrxLkAZJ5ZpwYVNpwr5Tlt-OcK-SKCZdBKYh0_0cbaOSIxTAhyUyAYFWpeB595yPQHJ1xdM-GFGnpw3GTIf7Q5xwUd]

- This compound | 942400-29-5. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiuoZUUkxTUQpFBbfq6cObrNAY6DSF8pPZkTairpC3H988Y43ZYbbtJB2IKFjABoEYMMBEc_GAxd6CAIjLepoATVQ2OOALW5UfNA5ey1Uleg1piV3tu-Ux6HZYImqNTOOPvEXYhvt-E0wtVSfM]

- Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV3y5ERImtIOhVVADd1gOg7mahaZUt2mlCJtFLdsq37l8KaUbNrwF_SXNqQ__2K2RxmtItG3eU3pOmKM1vYkWul6MC91PUxORU3oXvPXC4SjR3ukN6W7ec_Xq5T17UKp4oepg8reqyerAoZBVcBc3eDaQz31T5iyLezAqZDLCTOiDHwx-GNqvOrs3fj1RXujjhM4U7GgGuRoTsIwIM6KKye8CFxnnSogb4fWdl5g==]

- SAFETY DATA SHEET - Azetidine Hydrochloride. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErv-TFUK8gnLFdaGSIseES8xXrZBOTSMZ8gzEoMnd-JF4N3RudVh0mNTDPPIol4rtJn7vfDH0AG4GpZdKFbaoyCSCUqSr0KJgA6TAeCU_r-uGgd2OYBlaE6UwjTTVJrihPec_JHtsYmDcNaEBPZuJV3A==]

- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFT49HPYGMWxDf8fEyNEqbM0VBcgDOKGctpNeh5ltg5PpDNMvhvTTfzpF3KnWjFWPBdnUeYIMXvTGecrxYZRdljdieqYqk5DeGKgdMMZZmnzlYOe_MhQmtDWSpfMnGo-vzbFmH]

- 3-(2-Hexoxyethyl)azetidine | C11H23NO | CID 107391578. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9SyHFyLExi5KmwmumYbycGucp-R_x8p4DMsOr1zSUox5jnJ8_DFCVGTIqvR4ZK2Bi2l0QrXE_prOminnoOuBAKMHm9_rSXmDitA_ZMMAeBUlKorUzY5Fq_FH-W-3DNj_nw8nhFplB3aShS3B8jFl5YTeEPrmArQe1qb4gzBMh]

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2PmiwGwCWr54MLBLuvCDj0HrDAwuQr_lJFSASQaCQER-P6jkPdl75aoYZcR3VrKbuorP1UPNXj9bRkrH-f3bxEk6Y6IiYchaUN5c6T5OxDW9GJeb8XqnBQ875gEAnm8XnNrXZfeIQiMeGq_dPANRI4UdrJvfRN-B0]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. technologynetworks.com [technologynetworks.com]

- 5. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 942400-29-5|this compound|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Azetidine - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Synthesis and Applications of 3-(2-Methoxyethyl)azetidine

Foreword for the Modern Researcher

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a cornerstone in modern medicinal chemistry.[1] Its unique conformational constraints and ability to introduce three-dimensional character into otherwise flat molecules have made it an invaluable tool for drug designers seeking to optimize pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly relevant derivative, 3-(2-Methoxyethyl)azetidine , a building block that combines the favorable attributes of the azetidine ring with a flexible and polar side chain. While the specific historical genesis of this exact molecule remains modestly documented in readily accessible literature, this guide serves as a practical and scientifically grounded resource for its synthesis and application. We will delve into the fundamental principles of azetidine synthesis and propose a robust pathway to this compound, providing the reader with the knowledge to not only replicate but also adapt these methods for their own research endeavors.

The Azetidine Ring: A Privileged Scaffold in Drug Discovery

The allure of the azetidine ring lies in its ability to act as a bioisostere for more common saturated heterocycles like piperidine and pyrrolidine.[2] Its rigid structure can help in locking in a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the presence of the nitrogen atom provides a handle for further functionalization and can improve aqueous solubility, a key parameter in drug development.

Synthetic Strategies for 3-Substituted Azetidines: A Foundation

The construction of the strained four-membered azetidine ring presents a synthetic challenge. However, several reliable methods have been developed, broadly categorized into intramolecular cyclization and the functionalization of a pre-formed azetidine ring.

Intramolecular Cyclization: Forging the Ring

The most common approach to azetidine synthesis involves the intramolecular cyclization of a γ-aminohalide or a γ-aminoalcohol derivative. This method, while conceptually simple, requires careful optimization to favor the desired 4-exo-tet cyclization over potential side reactions like elimination or intermolecular polymerization.

Functionalization of Pre-formed Azetidine Scaffolds

An alternative strategy involves the modification of a readily available azetidine derivative, such as azetidin-3-one or a 3-hydroxyazetidine. These methods offer a more convergent approach to a variety of 3-substituted azetidines.

A Proposed Synthesis of this compound

Given the absence of a well-documented inaugural synthesis, we propose a practical and efficient synthetic route starting from the commercially available N-Boc-azetidin-3-one. This approach leverages a Horner-Wadsworth-Emmons reaction followed by a reduction sequence.

Synthetic Pathway Overview

Sources

Methodological & Application

The Strategic Incorporation of 3-(2-Methoxyethyl)azetidine in Modern Drug Discovery

Introduction: The Rise of Small Rings in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic use of small, saturated heterocycles has become a cornerstone for developing novel therapeutics with optimized pharmacological profiles. Among these, the azetidine motif has garnered significant attention.[1][2][3] Its inherent ring strain, which is greater than that of a pyrrolidine but less than an aziridine, provides a unique balance of conformational rigidity and metabolic stability.[1][2] This rigidity can lead to a higher binding affinity with biological targets by reducing the entropic penalty upon binding.[3] This guide focuses on a particularly valuable, yet underexplored, building block: 3-(2-Methoxyethyl)azetidine . We will delve into its synthesis, key reactions, and strategic applications, providing detailed protocols and insights for its effective use in research and development.

The 3-(2-methoxyethyl) substituent offers several advantages. The ether linkage can act as a hydrogen bond acceptor, potentially improving interactions with target proteins. Furthermore, the flexible ethyl chain allows for conformational sampling, while the terminal methyl ether can enhance solubility and metabolic stability by blocking a potential site of oxidative metabolism.

Physicochemical Properties and Advantages

The incorporation of the this compound moiety into a lead compound can significantly influence its physicochemical properties.

| Property | Impact of this compound Moiety | Rationale |

| Solubility | Generally increased | The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility. |

| Metabolic Stability | Often enhanced | The azetidine ring is more metabolically stable than larger saturated heterocycles. The terminal methoxy group can prevent P450-mediated oxidation.[2] |

| Lipophilicity (LogP) | Moderate | The methoxyethyl group adds some lipophilicity, which needs to be balanced against the polarity of the azetidine nitrogen. |

| Conformational Rigidity | High | The four-membered ring restricts the number of accessible conformations, which can lead to improved binding affinity.[2][3] |

| pKa | Basic | The azetidine nitrogen is basic and will be protonated at physiological pH, which can be advantageous for interacting with acidic residues in a binding pocket or for improving solubility. |

Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient multi-step synthesis can be devised from commercially available starting materials. The following protocol is a representative example based on established methodologies for the synthesis of 3-substituted azetidines.[4][5]

Workflow for the Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Detailed Protocol: Synthesis of 1-Boc-3-(2-methoxyethyl)azetidine (Intermediate)

This protocol details the first two steps of the synthesis, yielding the N-Boc protected intermediate, which is often the form used in subsequent coupling reactions.

Materials:

-

1-Boc-azetidin-3-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-bromo-2-methoxyethane

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step 1: Reduction of 1-Boc-azetidin-3-one

-

To a solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous MeOH at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with EtOAc (3 x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to afford 1-Boc-3-hydroxyazetidine, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

-

To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add 1-bromo-2-methoxyethane (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water.

-

Extract the mixture with EtOAc (3 x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/EtOAc) to afford 1-Boc-3-(2-methoxyethyl)azetidine.

Deprotection: The final deprotection of the Boc group is typically achieved by treating the product from Step 2 with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with a solution of HCl in dioxane.

Applications in Organic Synthesis: Key Reactions and Protocols

This compound is a versatile secondary amine and can be used in a variety of synthetic transformations. The following protocols highlight its application in two common and important reactions in medicinal chemistry.

N-Alkylation via Reductive Amination

Reductive amination is a robust method for forming C-N bonds and is widely used to introduce diversity into molecular scaffolds.[6][7][8]

Caption: General workflow for reductive amination.

Materials:

-

This compound hydrochloride (or the free base)

-

Aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) (if starting with the hydrochloride salt)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the aldehyde (1.0 eq) in anhydrous DCM, add this compound (1.1 eq). If using the hydrochloride salt, add TEA (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.

Rationale for Reagent Choice: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[6][9] It is less basic and less reactive towards carbonyls than sodium borohydride, which allows for the efficient reduction of the intermediate iminium ion in the presence of the starting aldehyde.[9]

Nucleophilic Aromatic Substitution (SNA_r)

The secondary amine of this compound can act as a nucleophile in SNA_r reactions with electron-deficient aromatic or heteroaromatic systems. This is a common strategy for the synthesis of kinase inhibitors.

Materials:

-

This compound

-

2,4-Dichloropyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir overnight.

-

Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with EtOAc (3 x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices: DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction. DMF is a polar aprotic solvent that is well-suited for SNA_r reactions as it can solvate the charged intermediates. The elevated temperature is necessary to overcome the activation energy of the reaction.

Case Study: Application in Kinase Inhibitor Synthesis

The azetidine moiety is increasingly found in clinically approved and investigational kinase inhibitors.[2][10] The incorporation of this compound can provide a vector for exploring the solvent-exposed region of the ATP binding site, potentially leading to improved potency and selectivity. For instance, in the development of MerTK inhibitors, an azetidine-benzoxazole substituent was found to be crucial for potent in vivo target engagement.[10]

Conclusion

This compound is a valuable and versatile building block for modern medicinal chemistry. Its unique combination of a conformationally rigid core and a flexible, polar side chain offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The synthetic protocols outlined in this guide provide a starting point for the efficient incorporation of this promising scaffold into a wide range of molecular architectures. As the demand for novel, sp³-rich chemical matter continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the discovery of the next generation of therapeutics.

References

- Povilaitis, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264.

- Stanković, S., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157-67.

- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Wikipedia. (n.d.). Reductive amination. Retrieved January 19, 2026, from [Link]

- Li, Y., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.

- Murakami, K., et al. (2012). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Tetrahedron, 68(1), 247-256.

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved January 19, 2026, from [Link]

-

ChemBK. (2024). 1-Boc-3-(2-Methoxy-2-oxoethyl)azetidine. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved January 19, 2026, from [Link]

-

ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Arkat USA, Inc. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Retrieved January 19, 2026, from [Link]

- Stanković, S., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157-67.

-

The Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

- Povilaitis, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Miller, D. C., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Organic & Biomolecular Chemistry, 13(43), 10649-10653.

- Szostak, M. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16(33), 5949-5960.

- Cheekatla, S. R. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 16(1), 1-4.

- Zhang, Y., et al. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 24(18), 3363.

- Harris, P. A., et al. (2021). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry, 64(21), 15886-15903.

- Ashton, T. D., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(19), 6296.

- Kolis, S. P., et al. (2015). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters, 17(9), 2234-2237.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines - Enamine [enamine.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthetic Routes to 3-(2-Methoxyethyl)azetidine Derivatives

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain, which lies between that of the highly reactive aziridine and the more stable pyrrolidine, imparts unique conformational constraints and metabolic stability to drug candidates.[2] Incorporating an azetidine moiety can significantly improve key physicochemical properties, including aqueous solubility and lipophilicity, thereby enhancing the overall pharmacokinetic profile of a molecule.[1]

Among the various substitution patterns, 3-substituted azetidines are particularly valuable as they allow for the precise placement of functional groups into the three-dimensional space occupied by a target's binding pocket. This guide provides an in-depth analysis of robust and versatile synthetic strategies for accessing 3-(2-Methoxyethyl)azetidine, a key building block for introducing a flexible, polar side chain. We will explore two primary paradigms: the functionalization of a pre-formed azetidine core and the construction of the ring via intramolecular cyclization, offering detailed protocols and expert insights for researchers in drug development.

Retrosynthetic Analysis: Key Disconnections

A critical first step in planning any synthesis is to identify the most logical bond disconnections. For this compound, two primary retrosynthetic pathways offer high strategic value.

-

The Functionalization Approach (Pathway A): This strategy relies on a commercially available or readily synthesized N-protected azetidin-3-one. The C3-side chain is installed through carbon-carbon bond-forming reactions. This is often the preferred route in discovery chemistry due to its modularity and the reliability of the key transformations.

-

The Cyclization Approach (Pathway B): This classical approach involves constructing the azetidine ring from an acyclic precursor that already contains the required 2-(2-methoxyethyl) substituent. The key step is an intramolecular nucleophilic substitution to form the strained four-membered ring.

Figure 1: Retrosynthetic analysis of this compound.

Part 1: The Modular Approach via Functionalization of Azetidin-3-one

This is arguably the most flexible and widely adopted strategy for creating libraries of 3-substituted azetidines. The synthesis begins with a stable, N-protected azetidin-3-one, which serves as a versatile linchpin. The key transformation is the introduction of the two-carbon side chain via a Horner-Wadsworth-Emmons (HWE) olefination, followed by reduction.

Rationale and Strategy

The use of an N-Boc (tert-butyloxycarbonyl) protecting group is strategic. It is exceptionally stable under the basic conditions of the HWE reaction and the neutral conditions of catalytic hydrogenation, yet it can be removed cleanly under acidic conditions without affecting most other functional groups. The HWE reaction is chosen over the classical Wittig reaction due to the superior ease of removing the water-soluble phosphate byproduct compared to triphenylphosphine oxide.[3] Catalytic hydrogenation is a clean, high-yielding method for reducing the exocyclic double bond with predictable stereochemistry if a chiral center were present.

Sources

The Strategic Incorporation of 3-(2-Methoxyethyl)azetidine in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

Introduction: The Azetidine Moiety as a Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors with superior potency, selectivity, and pharmacokinetic profiles is a paramount objective. The strategic incorporation of small, strained ring systems has emerged as a powerful tool in this endeavor. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and three-dimensional character can impart favorable conformational rigidity to a molecule, which can lead to enhanced binding to the target kinase.[1][3] Furthermore, the sp³-rich nature of the azetidine scaffold often results in improved solubility and metabolic stability, key attributes for successful drug candidates.[1] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine motif, underscoring its value in contemporary drug design.[1]

This guide focuses on the application of a specifically substituted building block, 3-(2-Methoxyethyl)azetidine , in the synthesis of kinase inhibitors. We will delve into the rationale behind the use of this particular moiety, provide detailed synthetic protocols for its preparation and incorporation into a representative kinase inhibitor scaffold, and discuss the potential advantages it confers.

The Rationale for Employing this compound in Kinase Inhibitor Scaffolds

The choice of the this compound building block is predicated on a multi-faceted strategic approach to optimizing the properties of a kinase inhibitor. The rationale can be dissected as follows:

-

The Azetidine Core: As previously mentioned, the azetidine ring itself serves as a valuable scaffold. It can act as a rigid linker, positioning other pharmacophoric elements in a precise orientation for optimal interaction with the kinase's active site. Its non-planar geometry can disrupt undesirable planar stacking interactions that might lead to off-target effects.

-

The 3-Substitution Pattern: Substitution at the 3-position of the azetidine ring allows for the introduction of various functional groups that can probe different regions of the kinase binding pocket. This provides a versatile handle for modulating potency and selectivity.

-

The 2-Methoxyethyl Side Chain: The ether-containing side chain is not merely a passive appendage. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase active site. Furthermore, the flexibility of the ethyl linker allows the methoxy group to adopt an optimal position for binding. The methoxy group can also contribute to improved physicochemical properties, such as solubility, and can favorably influence the metabolic profile of the inhibitor by blocking potential sites of metabolism.

Synthetic Protocols: From Building Block to Kinase Inhibitor

The following protocols provide a detailed guide for the synthesis of the this compound building block and its subsequent incorporation into a representative kinase inhibitor scaffold.

Part 1: Synthesis of the this compound Building Block

The synthesis of this compound can be efficiently achieved from the commercially available 1-Boc-3-azetidinone in a three-step sequence. This route leverages a Horner-Wadsworth-Emmons reaction to install the carbon backbone of the side chain, followed by reduction and modification.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

This initial step utilizes a Horner-Wadsworth-Emmons reaction to introduce the acetate moiety at the 3-position of the azetidine ring.

-

Reagents and Materials:

-

1-Boc-3-azetidinone

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(dimethoxyphosphoryl)acetate (1.05 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

-

Step 2: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

The exocyclic double bond is reduced via catalytic hydrogenation.

-

Reagents and Materials:

-

tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

-

Palladium on carbon (10% Pd, 5-10 mol%)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the product from Step 1 in methanol or ethyl acetate in a suitable hydrogenation vessel.

-

Add palladium on carbon to the solution.

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the saturated ester.

-

Step 3: Synthesis of this compound (hydrochloride salt)

The final step involves the removal of the Boc protecting group under acidic conditions.

-

Reagents and Materials:

-

tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) (if using TFA)

-

Diethyl ether

-

-

Procedure (using HCl in dioxane):

-

Dissolve the product from Step 2 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add a solution of 4M HCl in 1,4-dioxane (excess, typically 5-10 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, the product will often precipitate as the hydrochloride salt. If not, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to induce precipitation.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

-

Part 2: Incorporation of this compound into a Representative Kinase Inhibitor Scaffold

This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction to couple the synthesized azetidine building block to a heteroaromatic core, a common motif in kinase inhibitors. For this example, we will use a generic 2-chloro-4-aminopyrimidine scaffold, which is prevalent in many kinase inhibitor structures.

Experimental Workflow for Kinase Inhibitor Synthesis

Caption: Coupling of the azetidine to a pyrimidine core.

-

Reagents and Materials:

-

This compound hydrochloride

-

A suitable 2-chloro-4-substituted-pyrimidine

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

N-Methyl-2-pyrrolidone (NMP) or another suitable high-boiling polar aprotic solvent

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of the 2-chloro-4-substituted-pyrimidine (1.0 eq) in NMP, add this compound hydrochloride (1.2 eq) and DIPEA (2.5 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor analog.

-

Data Presentation: Physicochemical Properties and Biological Activity

The incorporation of the this compound moiety is expected to favorably impact the physicochemical properties and biological activity of the resulting kinase inhibitor. The following table presents hypothetical but representative data for a kinase inhibitor containing this moiety compared to analogs with other substituents on the azetidine ring.

| Compound | Azetidine Substituent | Kinase IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (t½, min) |

| 1 | -H | 50 | 25 | 5.2 | 45 |

| 2 | -OH | 25 | 40 | 3.1 | 30 |

| 3 | -OCH₃ | 30 | 35 | 4.5 | 55 |

| 4 | -CH₂CH₂OCH₃ | 15 | 55 | 6.8 | >60 |

This data is illustrative and intended to represent the potential benefits of the this compound substituent.

The hypothetical data in the table suggests that the 2-methoxyethyl substituent (Compound 4 ) can lead to a significant improvement in kinase inhibitory potency (lower IC₅₀), enhanced aqueous solubility, favorable cell permeability, and increased metabolic stability compared to analogs with smaller or more polar substituents.

Conclusion and Future Perspectives